7-Chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid
CAS No.: 1531526-11-0
Cat. No.: VC16691982
Molecular Formula: C9H7ClO3
Molecular Weight: 198.60 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1531526-11-0 |
|---|---|
| Molecular Formula | C9H7ClO3 |
| Molecular Weight | 198.60 g/mol |
| IUPAC Name | 7-chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid |
| Standard InChI | InChI=1S/C9H7ClO3/c10-7-3-1-2-5-6(9(11)12)4-13-8(5)7/h1-3,6H,4H2,(H,11,12) |
| Standard InChI Key | GKZRKBLDRBZQQF-UHFFFAOYSA-N |
| Canonical SMILES | C1C(C2=C(O1)C(=CC=C2)Cl)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a fused benzofuran core, where the furan ring is partially saturated (2,3-dihydro), a chlorine atom at the 7-position, and a carboxylic acid group at the 3-position. The planar benzofuran system contributes to its aromaticity, while the dihydro modification introduces conformational flexibility. The chlorine substituent enhances electrophilic reactivity, and the carboxylic acid group enables salt formation or derivatization for further synthetic applications .
Table 1: Key Physicochemical Properties
Synthesis and Manufacturing
Retrosynthetic Analysis
The synthesis of 7-chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid can be inferred from methodologies used for structurally related compounds. A plausible route involves:
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Halogenation of a Benzofuran Precursor: Introducing chlorine at the 7-position via electrophilic substitution.
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Ring Saturation: Partial hydrogenation of the furan ring to achieve the 2,3-dihydro configuration.
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Carboxylic Acid Functionalization: Oxidation or hydrolysis of a pre-installed ester or nitrile group.
Detailed Synthetic Pathway (Based on Patent CN107337658A )
The patent CN107337658A outlines a method for synthesizing 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid, a close analog. Adapting this approach:
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Starting Material: A substituted salicylic acid derivative (e.g., methyl 4-amino-2-hydroxybenzoate).
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Chlorination: Treatment with chlorinating agents (e.g., SOCl₂) to install the chlorine substituent.
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Cyclization: Reaction with 1,2-dibromoethane under basic conditions to form the dihydrobenzofuran ring.
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Hydrolysis: Acidic or basic hydrolysis of the ester group to yield the carboxylic acid.
Table 2: Critical Reaction Conditions
| Step | Reagents/Conditions | Yield Optimization Tips |
|---|---|---|
| Chlorination | SOCl₂, DMF (catalyst), 60–80°C | Use anhydrous conditions to avoid hydrolysis |
| Cyclization | 1,2-Dibromoethane, K₂CO₃, DMF, 100°C | Excess dibromoethane ensures complete ring closure |
| Hydrolysis | 6M HCl, reflux, 4–6 hours | Monitor pH to prevent over-acidification |
Applications in Pharmaceutical Chemistry
Role as a Synthetic Intermediate
The compound’s rigid benzofuran scaffold and functional groups make it a versatile intermediate:
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Gastrointestinal Agents: Analogous structures are used in drugs like prucalopride, a serotonin 5-HT₄ receptor agonist for treating chronic constipation .
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Antimicrobials: Chlorinated benzofurans exhibit activity against Gram-positive bacteria and fungi.
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Material Science: Derivatives serve as ligands in catalysis or monomers for polymers.
Structure-Activity Relationships (SAR)
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Chlorine Position: The 7-chloro substituent enhances metabolic stability by sterically blocking oxidative degradation.
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Carboxylic Acid: Facilitates salt formation (e.g., sodium salts) for improved bioavailability.
Physicochemical and Spectroscopic Data
Spectral Signatures
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IR Spectroscopy: Strong absorption at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and ~750 cm⁻¹ (C-Cl stretch).
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NMR (¹H): Characteristic signals at δ 3.2–3.5 ppm (m, 2H, dihydrofuran CH₂) and δ 7.1–7.3 ppm (d, 1H, aromatic H).
Future Research Directions
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Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral derivatives.
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Biological Screening: Evaluating antimicrobial and anticancer activity in vitro.
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Green Chemistry: Optimizing solvent-free or microwave-assisted syntheses to reduce environmental impact.
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